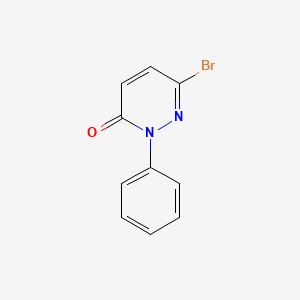

6-Bromo-2-phenylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNVMHMUXZOPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Phenylpyridazin 3 2h One and Its Derivatives

General Synthetic Routes to Pyridazinone Systems

The construction of the pyridazinone heterocyclic system can be achieved through several reliable synthetic pathways. These methods often involve condensation reactions that form the di-nitrogen core of the ring.

Cyclization Reactions with Hydrazine (B178648) Derivatives

A foundational and versatile method for synthesizing pyridazinones involves the cyclization of appropriate precursors with hydrazine and its derivatives. This approach is widely applicable and can be adapted for a variety of substituted pyridazinones. The reaction typically involves a 1,4-dicarbonyl compound or its equivalent, which undergoes condensation with a hydrazine derivative to form the heterocyclic ring. researchgate.net

For instance, the ring closure of a β-keto acid with hydrazine in a suitable solvent like refluxing ethanol (B145695) is a high-yield method for producing 4,5-dihydro-3(2H)-pyridazinones. Similarly, γ-keto esters or acids are common starting materials that react with hydrazines to yield pyridazinone derivatives. researchgate.net The versatility of this method allows for the use of various substituted hydrazines, which is key for introducing substituents on the nitrogen atom of the pyridazinone ring, such as the phenyl group in the target molecule. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate (B1144303) is another example of this type of cyclization to yield 6-phenylpyridazin-3(2H)-one derivatives. nih.govresearchgate.net

The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the stable pyridazinone ring. The conditions can range from refluxing in alcohols to the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. researchgate.net

Reaction of Maleic Anhydride (B1165640) with Phenylhydrazine (B124118) Derivatives

The condensation of maleic anhydride or its derivatives with phenylhydrazines provides a direct route to pyridazinone structures. This method is particularly useful for creating the pyridazine-3,6-dione framework, which can be further modified. researchgate.net The reaction between maleic anhydride and phenylhydrazine, for example, leads to the formation of a pyridazinedione derivative. elsevierpure.com

In a similar vein, phthalic anhydride can react with phenylhydrazine in microdroplets to selectively yield 2-phenyl-2,3-dihydrophthalazine-1,4-dione, a related pyridazine (B1198779) derivative, on a sub-millisecond timescale without the need for a catalyst. acs.org This highlights the utility of dicarboxylic anhydrides as precursors in pyridazinone synthesis.

Table 1: Synthesis of Pyridazinones from Anhydrides and Hydrazines

| Anhydride Precursor | Hydrazine Derivative | Product | Reference |

| Maleic Anhydride | Phenylhydrazine | Pyridazinedione derivative | researchgate.netelsevierpure.com |

| Phthalic Anhydride | Phenylhydrazine | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | acs.org |

One-Pot Synthesis Approaches for Pyridazinones

To improve efficiency and reduce waste, one-pot synthetic strategies for pyridazinones have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. A notable example is the reaction of para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine hydrate to afford 6-substituted-pyridazin-3-one intermediates. youtube.com This approach is efficient for creating a library of pyridazinone derivatives.

Another one-pot method involves the reaction of aromatic aldehydes, a source of two carbon atoms, and hydrazine to construct the pyridazinone ring. This strategy has been successfully applied to the synthesis of phthalazines and pyridazino-aromatics. wur.nl Furthermore, multicomponent reactions (MCRs) provide an environmentally friendly and atom-economical route to complex heterocyclic scaffolds. For instance, new pyridazine derivatives can be synthesized via a regiospecific one-pot reaction of N-methylbarbituric acid and various arylglyoxal monohydrates in the presence of hydrazine dihydrochloride. nih.gov

Table 2: Examples of One-Pot Syntheses of Pyridazinone Systems

| Starting Materials | Key Reagents | Product Type | Reference |

| para-Substituted Acetophenone, Glyoxylic Acid | Hydrazine Hydrate | 6-Substituted-pyridazin-3-ones | youtube.com |

| Aromatic Aldehydes | Hydrazine | Phthalazines and Pyridazino-aromatics | wur.nl |

| N-Methylbarbituric Acid, Arylglyoxal Monohydrates | Hydrazine Dihydrochloride | Pyrimido[4,5-c]pyridazines | nih.gov |

| Glycosyl Furans | Singlet Oxygen, Hydrazine | Pyridazine C-Nucleosides | organic-chemistry.org |

Synthesis from Keto Acids and Hydrazines

The reaction between γ-keto acids and hydrazines is a classical and highly effective method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones. The γ-keto acid provides the four-carbon backbone required for the pyridazinone ring. Subsequent dehydrogenation can then lead to the aromatic pyridazin-3(2H)-one. researchgate.net

For example, the Friedel-Crafts acylation of an aromatic compound with succinic anhydride yields a γ-keto acid, which can then be cyclized with a hydrazine derivative. This two-step process is a common strategy for preparing 6-arylpyridazinones. The initial acylation introduces the aryl group at what will become the 6-position of the pyridazinone ring. The subsequent reaction with hydrazine or a substituted hydrazine, like phenylhydrazine, forms the heterocyclic ring. nih.gov This method is particularly relevant for the synthesis of 6-phenylpyridazin-3(2H)-one, where a phenyl-substituted keto acid would be the key intermediate.

Strategies for the Introduction of Bromine and Phenyl Substituents onto the Pyridazinone Core

To arrive at the target molecule, 6-Bromo-2-phenylpyridazin-3(2H)-one, the phenyl group is typically introduced by using phenylhydrazine during the initial ring formation. The bromine atom can be introduced either by starting with a brominated precursor or by direct halogenation of the pre-formed pyridazinone ring.

Direct Bromination Approaches

Direct bromination of a pre-formed 2-phenylpyridazin-3(2H)-one core is a potential route to introduce the bromine atom at the 6-position. The regioselectivity of electrophilic substitution on the pyridazinone ring is influenced by the existing substituents and the electronic nature of the ring system. The pyridazinone ring is generally electron-deficient, which can make electrophilic substitution challenging.

However, methods for the halogenation of pyridazinone and related heterocyclic systems have been reported. For instance, the dehydrogenation of dihydropyridazinones can be achieved using a mixture of bromine and acetic acid, which indicates the reactivity of the pyridazinone system towards bromine under certain conditions. nih.gov Furthermore, the synthesis of 3-bromo-pyridazines has been accomplished through a Lewis acid-mediated inverse electron demand Diels-Alder reaction, showcasing a method to incorporate bromine during the ring's construction. nih.gov

While direct bromination of 2-phenylpyridazin-3(2H)-one is not extensively detailed, the bromination of related heterocycles suggests that reagents like N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent could be effective. The regioselectivity would be a critical factor, with the substitution pattern being directed by the electronic effects of the phenyl group at the N-2 position and the carbonyl group at the C-3 position. Studies on the halogenation of similar heterocyclic systems often show high regioselectivity based on the reaction conditions and the specific halogenating agent used.

Derivatization from Precursor Pyridazinones

The synthesis of complex pyridazinone derivatives often begins with a pre-formed pyridazinone ring, which is then elaborated through various chemical transformations. This approach allows for the systematic modification of the core structure to explore structure-activity relationships. A common strategy involves the N-alkylation of the pyridazinone ring. For instance, pyridazin-3(2H)-one precursors can be reacted with reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce an acetate (B1210297) group at the N2 position. nih.govmdpi.com This ester functionality can then be further converted into an acid hydrazide by treatment with hydrazine hydrate, providing a versatile handle for subsequent modifications. nih.gov

Another key derivatization pathway involves the nucleophilic substitution of halogens on the pyridazinone ring. A chloro-substituted pyridazinone, for example, can be reacted with various phenylpiperazine or morpholine (B109124) derivatives to introduce these moieties onto the core structure. nih.gov The resulting intermediate can then undergo hydrolysis, often with glacial acetic acid, to yield the final pyridazinone derivative. nih.gov These derivatization techniques are fundamental for creating libraries of compounds for biological screening. nih.gov For example, starting from 6-phenyl-4,5-dihydropyridazin-3(2H)-ones, a variety of derivatives can be synthesized through the addition of hydrazine hydrate to a γ-ketoacid precursor. nih.gov These precursor pyridazinones can then be oxidized, for instance with bromine in acetic acid, to introduce aromaticity into the heterocyclic ring. nih.gov

Advanced Synthetic Techniques and Catalysis in Pyridazinone Chemistry

Modern organic synthesis has increasingly relied on advanced catalytic methods to construct complex molecules like pyridazinone derivatives with high efficiency and selectivity. researchgate.netbeilstein-journals.org These techniques offer significant advantages over traditional methods, often proceeding under milder conditions with greater functional group tolerance. The functionalization of the pyridazinone system, particularly at positions that are difficult to access through classical methods, has been greatly enabled by catalysis. researchgate.net This includes the use of organometallic catalysts and other novel synthetic tools to forge new carbon-carbon and carbon-heteroatom bonds.

Application of Phosphonium (B103445) Ylides in Heterocyclic Synthesis

Phosphonium ylides, zwitterionic compounds typically containing a positively charged phosphorus atom bonded to a negatively charged carbon, are powerful reagents in organic synthesis, most famously in the Wittig reaction for alkene formation. wikipedia.orgyoutube.com Their utility extends to the synthesis of heterocyclic systems, including pyridazinones. researchgate.net Research has demonstrated that phosphonium ylides can react with various hydrazines to accomplish the synthesis of pyridazinone and related tetrahydrocinnolinone derivatives. researchgate.net

The catalytic potential of phosphonium ylides is also an emerging area. rsc.org They can act as catalysts in annulation reactions, for example, in the synthesis of thiazolidines from β-ketothioamides and dihaloalkanes, showcasing their ability to facilitate the formation of heterocyclic structures under metal-free conditions. rsc.org This catalytic behavior opens new avenues in ylide chemistry, moving beyond their traditional role as stoichiometric reagents. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the synthesis and functionalization of pyridazine and pyridazinone derivatives. researchgate.netnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, are particularly prominent. researchgate.netresearchgate.netmdpi.com These reactions allow for the precise installation of a wide array of substituents onto the pyridazinone core, typically starting from a halogenated precursor like this compound.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is extensively used to form new carbon-carbon bonds. mdpi.comacs.org For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to generate a series of π-conjugated thienylpyridazine molecules. mdpi.com Similarly, the Sonogashira reaction enables the introduction of alkynyl groups onto the pyridazinone ring. researchgate.net These methods are indispensable for creating diverse molecular architectures for applications in materials science and medicinal chemistry. researchgate.netmdpi.com The choice of catalyst, ligands, base, and solvent system is crucial for optimizing these transformations, with research focusing on developing highly active and robust catalytic systems that exhibit excellent functional group tolerance. acs.org

| Reaction Type | Substrates | Catalyst/Ligand | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine and (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Synthesis of π-conjugated thienylpyridazines | mdpi.com |

| Suzuki-Miyaura | Chloronaphthyridinone and 2,4-Difluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Formation of a biaryl drug intermediate in 91% yield | acs.org |

| Sonogashira | Bromopyridazinones and Terminal alkynes | Palladium catalyst | Preparation of 5-alkynyl-substituted 6-phenyl-3(2H)-pyridazinones | researchgate.net |

| Carbonylative Cyclization | N-Aryl-2-aminopyridines and CO gas | Pd(OAc)₂ | Synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones | nih.gov |

Utilization of Heterogeneous Catalysts

While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging and costly. nanomaterchem.com Heterogeneous catalysts offer a practical alternative, providing advantages such as easy separation, reusability, and often enhanced stability. nanomaterchem.commdpi.com In pyridazinone synthesis, various heterogeneous catalysts have been employed to promote efficiency and align with green chemistry principles.

One notable example is the use of a recoverable ZnS-ZnFe₂O₄ magnetic nanocatalyst for the one-pot, three-component synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. nanomaterchem.comnanomaterchem.com This method involves the cyclocondensation of a ketoacid, thiosemicarbazide, and phenacyl bromide in ethanol. The catalyst's magnetic nature allows for its simple removal from the reaction medium, and it can be reused multiple times without a significant loss of activity. nanomaterchem.comnanomaterchem.com Such systems, which combine the high activity of nanoscale materials with the practical benefits of heterogeneous catalysis, represent a significant advancement in the synthesis of complex heterocyclic compounds. beilstein-journals.orgnanomaterchem.com

Green Chemistry Principles in the Synthesis of Pyridazinone Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies in medicinal chemistry. researchgate.netmdpi.com This includes the use of safer solvents (like water or ethanol), energy-efficient reaction conditions, and the development of one-pot reactions that minimize waste and purification steps. researchgate.netekb.eg The synthesis of pyridazinone derivatives has benefited significantly from the application of these principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool. georgiasouthern.edu By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and purity. ekb.egmdpi.com This technique has been successfully applied to the synthesis of a wide range of pyridazinone derivatives. tandfonline.com

For example, novel thiazolyl-pyridazinediones have been prepared in high yields via a multicomponent synthesis under microwave irradiation, using chitosan (B1678972) as a natural, eco-friendly basic catalyst. mdpi.com The reaction of polyfluorinated hydrazines with dichloro- or dibromomucoic acid to form N2-substituted 2H-pyridazine-3-ones is another process that is significantly accelerated by microwave heating, with conversions being practically complete in minutes. tandfonline.com These examples highlight the capacity of microwave technology to make the synthesis of pyridazinone-based compounds more efficient and environmentally benign. ekb.eggeorgiasouthern.edu

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of pyridinyl-pyridazinones from chalcones | Reflux (6-8 hours) | Irradiation (3-5 minutes) | Drastic reduction in reaction time, improved yields | researchgate.netekb.eg |

| Synthesis of N2-substituted 2H-pyridazine-3-ones | Not specified | 4 minutes at 350W | Rapid and nearly complete conversion | tandfonline.com |

| Synthesis of thiazolyl-pyridazinediones | Not specified | 2 minutes at 500W | High efficiency and short reaction time | mdpi.com |

Aqueous-Phase Cyclization

The utilization of water as a reaction medium for the synthesis of heterocyclic compounds represents a significant advancement in green chemistry. Aqueous-phase synthesis offers numerous advantages, including enhanced safety, reduced cost, and minimized environmental impact compared to traditional methods that rely on volatile organic solvents. The synthesis of pyridazin-3(2H)-one derivatives through aqueous-phase cyclization leverages the unique properties of water to facilitate key reaction steps.

One prominent method involves a one-pot, three-component reaction. In this approach, arylglyoxals react with alkyl 2-cyanoacetates in the presence of hydrazine hydrate, using water as the solvent at room temperature. researchgate.net This methodology allows for the regioselective synthesis of 4-cyano-3(2H)-pyridazinones bearing various aryl substituents in the 6-position. researchgate.net The reaction proceeds efficiently in water, highlighting its role in promoting the necessary condensation and cyclization steps.

Another documented approach involves the cyclization of intermediates in an aqueous layer. For instance, the synthesis of certain pyridazin-3-one derivatives begins with 4-substituted acetophenones. nih.gov Following initial reactions, hydrazine hydrate is introduced into the aqueous layer of the reaction mixture, which is then refluxed. nih.gov This crucial step induces the cyclization that forms the pyridazinone ring. Upon cooling, the product precipitates from the aqueous solution and can be isolated through simple filtration. nih.gov

Theoretical studies on related heterocyclic systems formed via multicomponent reactions in aqueous solutions provide insight into the underlying mechanisms. nih.gov These investigations suggest that the reaction often proceeds through a sequence of steps, such as Knoevenagel condensation and Michael addition, followed by the final intramolecular cyclization. nih.gov Water can play an active role in these transformations by stabilizing intermediates and transition states through hydrogen bonding, thereby facilitating the reaction pathway. nih.gov

The research findings for aqueous-phase synthesis of pyridazinone derivatives are detailed in the table below.

Table 1: Aqueous-Phase Synthesis of Pyridazin-3(2H)-one Derivatives

| Starting Materials | Reagents | Conditions | Product Type | Source |

|---|---|---|---|---|

| Arylglyoxals, Alkyl 2-cyanoacetates | Hydrazine Hydrate | Room temperature in water | 4-cyano-6-aryl-3(2H)-pyridazinones | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Phenylpyridazin 3 2h One

Fundamental Reactivity of the Pyridazinone Ring System

The pyridazinone ring is a six-membered, non-aromatic heterocyclic system containing two adjacent nitrogen atoms, an endocyclic double bond, and a carbonyl group. nih.gov This arrangement of atoms and functional groups confers a unique reactivity profile to the molecule. The presence of the electron-withdrawing carbonyl group and the nitrogen atoms influences the electron density distribution around the ring, making it susceptible to various chemical transformations.

The fundamental reactivity of the pyridazinone system allows for a diverse range of functionalizations. For instance, the hydrogen atom on the tertiary nitrogen in the pyridazinone ring can be substituted. In one study, this position was reacted with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone (B3395972) to form an acetate (B1210297) derivative. nih.gov This highlights the potential for N-alkylation reactions.

Furthermore, the pyridazinone ring can participate in various palladium-catalyzed reactions, demonstrating its utility in modern synthetic organic chemistry. core.ac.uk These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives. The inherent reactivity of the pyridazinone core makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications. nih.gov

Reactivity at the Bromine Position (C6) of 6-Bromo-2-phenylpyridazin-3(2H)-one

The bromine atom at the C6 position of this compound is a key site for chemical modification, offering a gateway to a multitude of derivatives through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The C6 position of the pyridazinone ring, being attached to an electronegative bromine atom, is electrophilic in nature and thus susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion by a variety of nucleophilic species. While direct nucleophilic aromatic substitution can occur, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. core.ac.uk

For example, secondary amines have been shown to react directly with bromopyridazinone substrates, leading to the formation of bromo-amino isomers. core.ac.uk This direct substitution provides a mild alternative to classical nucleophilic substitution methods for the amination of such substrates. The ability to introduce various amine-containing moieties at this position is of significant interest in medicinal chemistry for modulating the pharmacological properties of the resulting compounds.

The general scheme for nucleophilic substitution at the C6 position can be represented as follows:

Where Nu represents a nucleophile.

This reactivity allows for the introduction of a wide range of functional groups, including ethers, thioethers, and various carbon-based substituents, by employing the appropriate nucleophiles.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C6 position of this compound serves as an excellent handle for such transformations. These reactions significantly expand the synthetic utility of this scaffold.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of the bromo-pyridazinone with an organoboron compound in the presence of a palladium catalyst and a base. core.ac.uknih.gov This reaction is widely used to introduce aryl, heteroaryl, alkyl, and alkenyl groups at the C6 position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov

The general scheme for the Suzuki-Miyaura coupling is:

Where R-B(OR')2 represents a boronic acid or ester, and the catalyst is typically a Pd(0) complex.

Another important cross-coupling reaction is the Sonogashira coupling , which allows for the introduction of alkyne moieties. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org The resulting alkynyl-pyridazinones are valuable intermediates for further transformations.

Furthermore, palladium-catalyzed aminocarbonylation has been shown to be an efficient method for converting bromopyridazinones into the corresponding carboxamides. core.ac.uk This reaction involves the use of carbon monoxide and an amine in the presence of a palladium catalyst. core.ac.uk The unexpectedly high reactivity of bromopyridazinone derivatives in this reaction highlights its synthetic potential. core.ac.uk

The versatility of cross-coupling reactions at the C6 position is summarized in the table below:

| Cross-Coupling Reaction | Reagents | Introduced Functional Group | Reference |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl, Alkenyl | core.ac.uknih.gov |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl | beilstein-journals.org |

| Aminocarbonylation | CO, R2NH, Pd catalyst, Base | Carboxamide | core.ac.uk |

These cross-coupling strategies provide a robust platform for the extensive diversification of the this compound scaffold, leading to the synthesis of novel compounds with tailored properties.

Reactivity of the Phenyl Substituent (N2-position)

The phenyl ring attached to the nitrogen atom at the N2 position of the pyridazinone core is another site for chemical modification, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring, being an aromatic system, can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The pyridazinone moiety attached to the phenyl ring acts as a substituent and influences the regioselectivity of the electrophilic attack. The nitrogen atom of the pyridazinone ring can be protonated or coordinate to a Lewis acid under the conditions of many electrophilic aromatic substitution reactions, which can deactivate the phenyl ring towards electrophilic attack. wikipedia.orgyoutube.com

Despite this potential deactivation, functionalization of the N-phenyl ring is possible. The directing effect of the pyridazinone substituent will determine the position (ortho, meta, or para) of the incoming electrophile. The specific outcome of such reactions often needs to be determined empirically.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the phenyl ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity.

The ability to functionalize the N-phenyl ring adds another dimension to the derivatization of this compound, allowing for the fine-tuning of its steric and electronic properties.

Functionalization of the Carbonyl Group

The carbonyl group at the C3 position of the pyridazinone ring is a key functional group that can undergo various chemical transformations. While it is part of a cyclic amide (lactam) structure, it retains some of the characteristic reactivity of a carbonyl group.

One common reaction is the reduction of the carbonyl group to a methylene (B1212753) group (CH2), which would transform the pyridazinone into a dihydropyridazine (B8628806) derivative. However, a more synthetically useful approach is the functionalization at the α-position to the carbonyl group.

For instance, condensation reactions with various aldehydes can be performed. Claisen-Schmidt condensation of a related pyridazinone with aromatic aldehydes can lead to the formation of α,β-unsaturated carbonyl derivatives. researchgate.net This type of reaction typically requires a basic medium to generate an enolate, which then acts as a nucleophile. researchgate.net

Furthermore, the carbonyl group can be a target for the synthesis of spirocyclic compounds or for ring-opening reactions under specific conditions. The reactivity of the carbonyl group can be exploited to construct more complex heterocyclic systems.

The table below summarizes some potential functionalization strategies for the carbonyl group:

| Reaction Type | Reagents | Resulting Structure | Reference |

| α-Condensation | Aldehydes, Base | α,β-Unsaturated pyridazinone | researchgate.net |

| Reduction | Reducing agents (e.g., LiAlH4) | Dihydropyridazine | - |

The functionalization of the carbonyl group, while perhaps less explored than modifications at the C6 position, offers additional avenues for creating structural diversity from the this compound template.

Regioselective Derivatization at C4 and C5 Positions of the Pyridazinone Ring

The pyridazinone ring system, particularly when substituted with electron-rich groups, is amenable to electrophilic substitution reactions. The C4 and C5 positions of this compound are key sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. One of the most significant methods for regioselective derivatization at these positions is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This reagent is a mild electrophile that reacts with electron-rich aromatic and heterocyclic compounds to introduce a formyl group (-CHO). organic-chemistry.orgnih.gov In the context of this compound, the reaction proceeds via an electrophilic attack on the electron-rich C5 position of the pyridazinone ring. The initial product is an iminium salt, which upon aqueous workup, hydrolyzes to yield the corresponding 5-formyl derivative. wikipedia.org

This formylation is a critical step, as the newly introduced aldehyde functionality at the C5 position serves as a versatile handle for further synthetic transformations, including the construction of fused heterocyclic systems. semanticscholar.org The reaction is highly regioselective, favoring the C5 position due to the electronic effects of the substituents on the pyridazinone core.

Table 1: Vilsmeier-Haack Formylation of this compound

| Starting Material | Reagents | Position of Formylation | Product |

| This compound | POCl₃, DMF | C5 | 6-Bromo-5-formyl-2-phenylpyridazin-3(2H)-one |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyridazinone Moiety

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of derivatives functionalized at key positions on the pyridazinone ring, leading to the formation of new rings such as pyrazole (B372694) or triazole fused to the parent moiety.

Synthesis of Pyrazolo[3,4-d]pyridazinones

One prominent strategy for creating fused systems is the construction of a pyrazole ring onto the pyridazinone core, resulting in pyrazolo[3,4-d]pyridazinone derivatives. nih.gov This is often achieved by utilizing a C5-formylated pyridazinone precursor, such as 6-Bromo-5-formyl-2-phenylpyridazin-3(2H)-one, obtained via the Vilsmeier-Haack reaction. researchgate.netamanote.com

The synthesis proceeds by the condensation of the C5-formyl group with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate). This reaction forms a hydrazone intermediate which subsequently undergoes intramolecular cyclization and aromatization (often through oxidation or elimination) to yield the fused pyrazolo[3,4-d]pyridazinone system. researchgate.net This method provides a direct route to novel compounds where the pyrazole and pyridazinone rings share the C4-C5 bond. nih.gov

Table 2: Synthesis of Fused Pyrazolo[3,4-d]pyridazinone Derivatives

| Starting Material | Key Reagents | Fused Ring System | Product |

| 6-Bromo-5-formyl-2-phenylpyridazin-3(2H)-one | Hydrazine Hydrate (B1144303) | Pyrazole | 8-Bromo-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7-one |

Synthesis of nih.govnih.govthieme.comTriazolo[4,3-b]pyridazines

Another important class of fused heterocycles derived from pyridazinones are the nih.govnih.govthieme.comtriazolo[4,3-b]pyridazines. nih.gov The synthesis of these systems typically involves the transformation of the pyridazinone's C3-carbonyl group into a more reactive thione group. This thionation is commonly achieved by treating the parent pyridazinone with a sulfurating agent like phosphorus pentasulfide (P₄S₁₀). mdpi.com

The resulting 6-bromo-2-phenylpyridazine-3(2H)-thione is a key intermediate. Reaction of this thione with an acid hydrazide, such as benzoic acid hydrazide, in a suitable solvent like n-butanol leads to a condensation-cyclization sequence. mdpi.com The initial reaction occurs at the thione group, followed by an intramolecular cyclization involving the N2 atom of the pyridazine (B1198779) ring, ultimately forming the fused 1,2,4-triazole (B32235) ring. This yields a tricyclic system where the triazole ring is fused across the N2-C3 bond of the original pyridazinone structure. researchgate.net

Table 3: Synthesis of Fused nih.govnih.govthieme.comTriazolo[4,3-b]pyridazine Derivatives

| Starting Material | Key Reagents | Fused Ring System | Product |

| This compound | 1. P₄S₁₀ 2. Benzoic acid hydrazide | 1,2,4-Triazole | 6-Bromo-8-phenyl-3-phenyl- nih.govnih.govthieme.comtriazolo[4,3-b]pyridazine |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Phenylpyridazin 3 2h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pyridazinone derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. For 6-substituted-2-phenylpyridazin-3(2H)-one analogs, the spectra exhibit characteristic signals for the pyridazinone ring protons and the protons of the phenyl substituent.

The protons on the pyridazinone ring, typically at positions 4 and 5, appear as doublets due to coupling with each other. In an analog like 1-[3(2H)-pyridazinone-6-yl]-3-phenyl-5-trifluoromethylpyrazole, the pyridazinone protons H-4' and H-5' were observed as doublets at δ 7.16 and δ 7.98 ppm, respectively, with a coupling constant of J = 10.1 Hz. tandfonline.com The protons of the N-phenyl group typically resonate in the aromatic region, between δ 7.0 and 8.0 ppm, often as a complex multiplet. For instance, in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the phenyl protons appear as a multiplet in the δ 7.35-7.55 ppm range. mdpi.com The exact chemical shifts can be influenced by the substituent at the C-6 position.

Table 1: Representative ¹H NMR Data for 6-Substituted-2-phenylpyridazin-3(2H)-one Analogs

| Compound | Pyridazinone Ring Protons (δ, ppm) | Phenyl Group Protons (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|

| 1-[3(2H)-pyridazinone-6-yl]-3-phenyl-5-trifluoromethylpyrazole tandfonline.com | 7.16 (d, J=10.1 Hz, H-4'), 7.98 (d, J=10.1 Hz, H-5') | 7.43-7.49 (m), 7.96 (dd) | 13.29 (s, NH), 7.78 (s, pyrazole (B372694) H-4) |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com | 6.89 (s, H-5) | 7.35-7.41 (m), 7.53-7.55 (m) | 4.10 (s, CH₂) |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com | 7.90 (s, H-5) | 7.38-7.45 (m), 7.80 (d) | 2.96 (s, CH₂), 10.84 (s, NH) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 6-bromo-2-phenylpyridazin-3(2H)-one analogs, the carbonyl carbon (C-3) is typically observed at a downfield chemical shift, often in the range of δ 160-162 ppm. For example, the C-3 carbonyl in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one appears at δ 160.77 ppm. mdpi.com The carbon atom bearing the bromine (C-6) is also significantly shifted. The carbons of the pyridazinone ring (C-4 and C-5) and the phenyl group carbons resonate in the aromatic region, typically between δ 120 and 150 ppm. The specific chemical shifts are influenced by the nature of the substituents on both the pyridazinone and phenyl rings. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for 6-Substituted-2-phenylpyridazin-3(2H)-one Analogs

| Compound | C=O (C-3) (δ, ppm) | Pyridazinone Ring Carbons (δ, ppm) | Phenyl Group Carbons (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|---|

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com | 160.77 | 125.95 (C-5), 140.31 (C-4), 144.32 (C-6) | 126.06, 129.32, 129.44, 135.15 | 31.44 (CH₂) |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com | 161.84 | 127.57 (C-5), 142.41 (C-4), 144.20 (C-6) | 129.51, 129.66, 129.85, 135.90 | 35.31 (CH₂) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, the FT-IR spectrum is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring is typically observed in the region of 1640-1680 cm⁻¹. mdpi.com The C=N stretching vibration of the pyridazinone ring usually appears around 1590-1610 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from the phenyl group are observed above 3000 cm⁻¹, while the C-Br stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Pyridazinone Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example |

|---|---|---|---|

| C=O (Amide) | Stretching | 1640-1680 | 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (1646 cm⁻¹) mdpi.com |

| C=N (Pyridazine) | Stretching | 1590-1610 | 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (1605 cm⁻¹) mdpi.com |

| Aromatic C-H | Stretching | 3000-3100 | 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (3061 cm⁻¹) mdpi.com |

| C-Br | Stretching | 500-600 | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone (576 cm⁻¹) researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like pyridazinone derivatives. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, which allows for the direct determination of the molecular weight. For example, the ESI-HRMS of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one showed the [M+H]⁺ ion at m/z 331.0350, corresponding to the molecular formula C₁₇H₁₂Cl₂N₂O. mdpi.com The presence of bromine in this compound would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For pyridazinone derivatives, the UV-Vis spectra are influenced by the substituents on both the pyridazinone ring and the phenyl group. The electronic absorption spectra of N-phenyl substituted heterocyclic compounds typically display one or more bands in the UV-A and UV-B regions. nih.gov These absorptions are generally attributed to π → π* and n → π* transitions within the aromatic and heteroaromatic systems.

The electronic absorption spectra of various substituted N-phenylpyrrole derivatives, which are structurally related to phenylpyridazinones, show bands in the 270–395 nm range. nih.gov The position and intensity of these bands are sensitive to the electron-donating or electron-withdrawing nature of substituents on the phenyl ring and the extent of the conjugated system. nih.gov For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption maxima. Similarly, the electronic properties of phenazine (B1670421) derivatives are significantly affected by protonation or deprotonation, which alters the electronic distribution and, consequently, the absorption spectra. nih.gov

In the case of this compound analogs, the UV-Vis spectrum is expected to be characterized by distinct absorption bands corresponding to the electronic transitions within the phenyl and pyridazinone chromophores. The bromine atom at the C6 position and any substituents on the N2-phenyl ring will modulate the energies of the molecular orbitals, thereby influencing the λmax values.

Table 1: Illustrative UV-Vis Absorption Data for Phenyl-Substituted Heterocycles

| Compound/Analog Type | Solvent | λmax (nm) | Reference |

| N-Phenylpyrrole Derivatives | DMF, DMSO | 270-395 | nih.gov |

| Imidazo-[4,5-d]-phenazines | Aqueous Buffer | Variable (pH dependent) | nih.gov |

This table provides representative data for analogous structures to illustrate typical absorption ranges.

Chiroptical Techniques: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemical aspects of chiral molecules. youtube.comlibretexts.org It measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure and conformation of optically active compounds. youtube.comlibretexts.org While this compound itself is not chiral, the introduction of chiral centers, such as substituents on the phenyl ring or the creation of atropisomers, would render its analogs amenable to CD analysis.

The application of CD spectroscopy is crucial for determining the absolute configuration and conformational preferences of chiral molecules in solution. nih.gov For example, the CD spectrum of a chiral hemiporphyrazine derivative with binaphthyl substituents exhibits distinct positive and negative bands that are mirror images for the (R,R) and (S,S) enantiomers, allowing for unambiguous stereochemical assignment. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores within the molecule. nih.govnih.gov

For chiral analogs of this compound, CD spectroscopy could be used to:

Determine the absolute configuration of enantiomers.

Study conformational changes in response to environmental factors like solvent or temperature. youtube.com

Investigate intermolecular interactions, such as binding to chiral biological macromolecules. libretexts.org

The resulting CD spectrum would display characteristic bands whose signs and magnitudes would be indicative of the specific spatial arrangement of the phenyl and pyridazinone rings.

Table 2: Representative Chiroptical Data for Chiral Heterocyclic Systems

| Chiral System | Wavelength Range (nm) | Observed CD Signal Characteristics | Reference |

| (S,S)-Hemiporphyrazine Analog | 325-450 | Negative Cotton Effect | nih.gov |

| (S,S)-Hemiporphyrazine Analog | 220-325 | Positive Cotton Effects | nih.gov |

| (R,R)-Hemiporphyrazine Analog | 220-450 | Mirror-image spectrum to (S,S)-isomer | nih.gov |

This table illustrates the type of data obtained from CD spectroscopy for complex chiral molecules.

X-ray Crystallography for Definitive Molecular Geometry

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation and intermolecular interactions within the crystal lattice.

Studies on related heterocyclic structures offer insights into what can be expected for this compound analogs. For instance, the crystal structure of a 6-phenylpyridazin-3(2H)-one derivative was characterized to confirm that no polymorphic transformation occurred after solubility experiments. nih.gov In another study, the co-crystal structure of a phenazopyridine (B135373) analog, which shares some structural similarities, was solved to understand its binding mode to a protein target. nih.gov This analysis revealed the specific conformation adopted by the molecule upon binding. nih.gov

The crystal structure of an analog, 1-phenyl-3-methyl-4-methylene-(N-8-aminoquinoline)-5-oxopyrazole, was determined to be monoclinic with the space group P21/c. researchgate.net Such analyses are crucial for understanding the planarity of ring systems, the orientation of substituents, and the nature of intermolecular forces like hydrogen bonding or π-π stacking, which dictate the packing of molecules in the crystal. nih.govmdpi.com The Valence Shell Electron Pair Repulsion (VSEPR) model helps in predicting the local geometry around specific atoms within the molecule. sydney.edu.au

For an analog of this compound, a crystallographic analysis would definitively establish the geometry of the pyridazinone ring, the orientation of the C2-phenyl group relative to the pyridazinone core, and the precise bond parameters involving the bromine atom.

Table 3: Example Crystallographic Data for a Substituted Pyrazole Analog

| Parameter | Value |

| Compound | 1-phenyl-3-methyl-4-methylene-(N-8-aminoquinoline)-5-oxopyrazole researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/c researchgate.net |

| a (Å) | 7.543(1) researchgate.net |

| b (Å) | 7.850(2) researchgate.net |

| c (Å) | 27.909(6) researchgate.net |

| β (°) | 93.79(3) researchgate.net |

| Z | 2 researchgate.net |

This table presents crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from X-ray analysis.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 2 Phenylpyridazin 3 2h One

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are frequently used to investigate the properties of pyridazinone derivatives by calculating their electron density to derive energy, structure, and other molecular properties. acgpubs.orgacgpubs.orgsemanticscholar.org The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a common level of theory for these analyses, providing reliable results for geometry and electronic properties. acgpubs.orgacgpubs.orgsemanticscholar.orgresearchgate.net

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. Geometry optimization is the computational process of finding this arrangement of atoms. For 6-Bromo-2-phenylpyridazin-3(2H)-one, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Conformational analysis is particularly important due to the rotatable single bond between the pyridazinone ring and the phenyl group. Different rotational isomers (conformers) can have distinct energy levels and properties. The dihedral angle between the two rings is a key parameter investigated during optimization to identify the most stable conformer. Studies on similar pyridazinone derivatives have shown that the planarity or twist between the heterocyclic and aromatic rings can significantly influence the molecule's electronic properties and biological activity. researchgate.net

Illustrative Data: Optimized Geometric Parameters for a Representative Pyridazinone Derivative Please note: The following table is an illustrative example of data obtained from DFT geometry optimization for a pyridazinone derivative and does not represent actual calculated values for this compound.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | N-N | 1.38 Å |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | N-C(phenyl) | 1.43 Å |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, whereas the LUMO energy relates to its electron affinity and susceptibility to reduction.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netbhu.ac.in A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. bhu.ac.in In pyridazinone derivatives, FMO analysis helps predict the sites of electrophilic and nucleophilic attack and provides insights into intramolecular charge transfer possibilities. researchgate.net

Illustrative Data: FMO Properties for a Representative Pyridazinone Derivative Please note: The following table is an illustrative example of data obtained from FMO analysis for a pyridazinone derivative and does not represent actual calculated values for this compound.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govrsc.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net

The map uses a color scale to denote different potential values:

Red: Regions of most negative potential, typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. acgpubs.orgresearchgate.net

Blue: Regions of most positive potential, usually located around hydrogen atoms. These are sites susceptible to nucleophilic attack. acgpubs.org

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom of the pyridazinone ring, indicating its role as a hydrogen bond acceptor. The nitrogen atoms would also exhibit negative potential. acgpubs.orgnih.gov Positive regions (blue) would be expected on the hydrogen atoms of the phenyl ring.

The global electrophilicity index (ω) is a quantum chemical descriptor that measures a molecule's ability to accept electrons, acting as an electrophile. It is calculated from the HOMO and LUMO energies. A high electrophilicity index indicates a strong electrophile. This parameter is often used in medicinal chemistry to predict the potential for a molecule to interact with biological targets through covalent bond formation or other electronic interactions. acgpubs.org Studies on pyridazinone derivatives have used this index to suggest their potential for biological activity. acgpubs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization, which contributes to the molecule's stability. acgpubs.orgresearchgate.net

Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of atoms in the molecule, offering insights into the nature of the chemical bonds (e.g., s- and p-character). For pyridazinones, NBO and NHO analyses can clarify the extent of conjugation between the rings and the polarization of key bonds, such as the C=O and N-N bonds. acgpubs.orgresearchgate.net

Illustrative Data: NBO Analysis for a Representative Pyridazinone Derivative Please note: The following table is an illustrative example of data from an NBO analysis and does not represent actual calculated values for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π*(N-N) | 5.2 |

| π(C=C) | π*(C=O) | 18.5 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). wjarr.comamazonaws.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the strength of the interaction. The results are ranked by a docking score, where a more negative value typically indicates a stronger binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. wjarr.com

Pyridazinone derivatives have been the subject of numerous docking studies against various biological targets, including bacterial enzymes like dihydropteroate (B1496061) synthetase (DHPS) and proteins from pathogens such as Staphylococcus aureus and E. coli. semanticscholar.orgwjarr.comijpbs.com These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. For this compound, docking simulations could be used to explore its potential as an inhibitor for a wide range of therapeutic targets.

Illustrative Data: Molecular Docking Results for a Representative Pyridazinone Derivative Please note: The following table is an illustrative example of data from a molecular docking study and does not represent actual calculated values for this compound.

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| E. coli DHPS (e.g., 1JXA) | -8.5 | Arg63, Lys221, Ser222 | Hydrogen Bond, Hydrophobic |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. nih.gov This method calculates the preferred orientation of the ligand within the binding pocket and estimates the strength of the interaction, often expressed as a binding affinity or docking score. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

In studies on related pyridazinone derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, docking studies on various N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives against the acetylcholinesterase (AChE) enzyme revealed key interactions within the active site. researchgate.net Similarly, research on other pyridazinone series has used docking to explore interactions with targets like aspartate aminotransferase and lipase. nih.govresearchgate.net

Table 1: Representative Binding Affinity Data from Docking Studies of Related Pyridazinone Derivatives

| Compound Series | Target Enzyme | Range of Binding Scores (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| N-substituted-(p-tolyl)pyridazin-3(2H)-ones | Acetylcholinesterase (AChE) | -8.5 to -11.2 (XP GScore) | Tyr334, Phe331, Trp84 |

| Pyridazinone-based library | Aspartate Aminotransferase (AST) | Not specified | Arg292, Arg386 |

This table presents data from studies on related compound classes to illustrate typical results from molecular docking analyses. researchgate.netnih.govnih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-covalent interactions are the primary forces that stabilize a ligand within a protein's binding site. rsc.org These interactions, though weaker than covalent bonds, collectively determine the specificity and affinity of a drug-target complex. rsc.orgnumberanalytics.com Key non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. numberanalytics.com

The crystal structure analysis of a closely related analog, 6-Benzyloxy-2-phenylpyridazin-3(2H)-one, reveals the presence of weak intermolecular C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.gov These findings suggest that the pyridazinone core and its substituents are capable of forming such stabilizing contacts. In a biological context, the carbonyl oxygen of the pyridazinone ring in this compound is a potential hydrogen bond acceptor. The aromatic phenyl ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site. rsc.org The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence their potency. nih.gov

Three-dimensional QSAR (3D-QSAR) models extend this concept by considering the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and relate these fields to their biological activities.

While a specific 3D-QSAR model for this compound has not been reported, studies on other pyridazinone and heterocyclic series demonstrate the utility of this approach. researchgate.net To develop a 3D-QSAR model for a series including this compound, a dataset of analogs with measured biological activities would be required. The resulting models would generate contour maps indicating regions where modifications to the molecular structure would likely increase or decrease activity.

QSAR studies help to identify the key molecular descriptors—physicochemical properties like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)—that govern biological activity. For the pyridazinone scaffold, QSAR studies have often highlighted the importance of the nature and position of substituents on the core ring system.

In the case of this compound, a QSAR analysis would likely evaluate the impact of:

The bromo group at position 6: Its electron-withdrawing nature and size would be critical parameters.

The phenyl group at position 2: Its hydrophobicity and potential for steric hindrance would be evaluated.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov

For this compound complexed with a target protein, an MD simulation would track the conformational changes of both the ligand and the protein over a period of nanoseconds. researchgate.net This analysis can confirm whether the initial binding mode predicted by docking is stable or if the ligand shifts to a different, more favorable conformation. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations performed on related pyridazinone derivatives have been used to validate docking results and confirm the stability of crucial ligand-protein interactions. nih.gov

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment (excluding ADMET toxicity)

Before a compound is synthesized, its potential to be developed into a drug can be assessed using in silico pharmacokinetic and drug-likeness predictions. These predictions evaluate properties related to absorption and distribution, as well as compliance with established rules for oral bioavailability.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. d-nb.info Computer-based studies on various pyridazinone derivatives have shown that this scaffold can be readily modified to exhibit promising drug-like properties, including good oral bioavailability and intestinal absorption. nih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties for a Related Compound, 2-(6-bromopyridin-2-yl)pyridazin-3-one

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 252.07 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Data sourced from PubChem for a structurally similar compound to illustrate typical in silico predictions. nih.gov These values for this compound would be very similar and generally fall within the acceptable ranges for drug-likeness.

Advanced Research Applications of Pyridazinone Scaffolds

Pyridazinones as Enzyme Inhibitors

The structural features of the pyridazinone scaffold make it an effective framework for designing inhibitors of various enzymes. Researchers have successfully developed pyridazinone-based compounds that target a range of enzymes implicated in different diseases.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial intracellular second messengers. mdpi.com By inhibiting these enzymes, the intracellular levels of these messengers increase, leading to various physiological effects. Pyridazinone derivatives have been identified as potent inhibitors of several PDE isoenzymes, particularly PDE3, PDE4, and PDE5. mdpi.com

Further development led to the synthesis of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues, which were designed based on the 6-phenylpyridazinone template. These compounds demonstrated enhanced PDE3 inhibitory potency. benthamdirect.com

Table 1: PDE3 Inhibition by Pyridazinone Derivatives

| Compound | Structure | PDE3 IC₅₀ (µM) |

|---|

This table showcases a highly potent bis(azinone) derivative, highlighting the therapeutic potential of the pyridazinone scaffold in cardiovascular diseases through PDE inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. acs.org There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and is primarily involved in the inflammatory response. acs.org The pyridazinone scaffold has been successfully utilized to develop selective COX-2 inhibitors, which offer anti-inflammatory and analgesic effects with a potentially better gastric safety profile compared to non-selective NSAIDs. acs.orgnih.govresearchgate.net

Researchers have designed and synthesized various pyridazine-based compounds that show significant COX-2 inhibitory action. acs.org For instance, a series of hydrazone derivatives based on a 6-phenylpyridazin-3(2H)-one core were evaluated for their COX inhibitory activity. SAR studies indicated that the presence of an electron-donating group on the phenyl ring can enhance COX-2 inhibitory action. acs.org

Table 2: COX-2 Inhibition by Pyridazinone-based Hydrazone Derivatives

| Compound | Substituent | % COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Derivative of 2-(4-(Hydrazineylidenemethyl)phenyl)-6-phenylpyridazin-3(2H)-one | 4-OCH₃ | 89.2 | 8.8 |

| Derivative of 2-(4-(Hydrazineylidenemethyl)phenyl)-6-phenylpyridazin-3(2H)-one | 4-CH₃ | 86.4 | 6.5 |

This table presents the COX-2 inhibitory activity of selected pyridazinone derivatives compared to the standard drug Celecoxib. Data has been normalized for comparison. acs.org

Aldose Reductase Inhibition

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. ucanr.edu Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, contributing to diabetic complications like neuropathy, retinopathy, and nephropathy. ucanr.edunih.gov Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic strategy for managing these complications.

The pyridazinone scaffold has been explored for developing ARIs. While direct studies on 6-bromo-2-phenylpyridazin-3(2H)-one are limited, research on related heterocyclic structures demonstrates the potential of this chemical class. A novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, which share structural similarities with pyridazinones, were designed and synthesized as potent and selective ARIs. ucanr.edu Notably, the inclusion of a halogen, such as bromine, on the core structure was found to be beneficial for activity. ucanr.edu

For example, compound 4k (2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid) was the most active in its series with an IC₅₀ value of 0.023 µM. ucanr.edu Another derivative, 4l , which contains a 7-bromo substitution, was identified as a potent antioxidant, a desirable secondary property for combating diabetes-related oxidative stress. ucanr.edu

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govnih.gov Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative conditions such as Parkinson's disease. nih.govbenthamdirect.com

The pyridazinone core has emerged as a promising scaffold for the development of novel, selective, and reversible MAO-B inhibitors. nih.govnih.gov Numerous studies have reported the synthesis of pyridazinone derivatives with significant MAO inhibitory activity. For instance, a series of pyridazinone derivatives featuring a benzalhydrazone moiety at the N-2 position were designed and evaluated. nih.gov It was hypothesized and later confirmed that substituting the pyridazinone core with specific groups could significantly enhance MAO-B inhibitory potency and selectivity. nih.gov

In one study, compound TR16 , which has a chloro-substituent on the benzalhydrazone ring, was identified as the most potent and selective MAO-B inhibitor in its series, with a competitive and reversible mechanism of action. nih.gov Another study on pyridazinobenzylpiperidine derivatives also identified potent and selective MAO-B inhibitors, with compound S5 (a 3-chloro substituted derivative) showing an IC₅₀ value of 0.203 μM. nih.gov Research has also involved synthesizing derivatives from 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzalhydrazone), where various benzaldehydes, including 3-bromobenzaldehyde, were used, indicating the exploration of structures closely related to the title compound. nih.gov

Table 3: MAO-B Inhibition by Pyridazinone Derivatives

| Compound | R₁ Substituent | R₂ Substituent | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| TR2 | OCH₃ | p-Cl | 0.27 nih.gov | >84 nih.gov |

| TR16 | CF₃ | p-Cl | 0.17 nih.gov | >235 nih.gov |

This table highlights the potent and selective MAO-B inhibitory activity of various pyridazinone derivatives, demonstrating the tunability of the scaffold for neurological drug targets.

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in various organisms. acs.orgunl.edu Inhibition of this enzyme leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. unl.edu This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, causing rapid cell membrane disruption and death, a mechanism exploited for herbicidal action. unl.edu

Recently, the pyridazinone scaffold has been successfully investigated for the development of novel PPO-inhibiting herbicides. nih.govacs.orgacs.org A research endeavor focusing on this scaffold led to the identification of a series of pyridazinone-containing derivatives with potent PPO inhibitory activity. nih.gov Through structural optimization, compound 10ae (ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate) was discovered, exhibiting a robust inhibition constant (Kᵢ) of 0.0338 µM against Nicotiana tabacum PPO (NtPPO). nih.govacs.org Another compound from the same series, 10bh , demonstrated broad-spectrum and highly effective herbicidal activity in greenhouse tests. nih.gov This research highlights the pyridazinone core as a promising new lead structure for the creation of effective PPO-inhibiting herbicides. nih.govacs.org

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, VEGFR-2)

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival. nih.govnih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for anticancer drug development. researchgate.net The pyridazinone scaffold has been explored as a core structure for various tyrosine kinase inhibitors.

Pyrido-pyridazinone derivatives, a closely related class, have been discovered as potent inhibitors of FER tyrosine kinase, a non-receptor kinase implicated in cancer cell migration and metastasis. acs.orgnih.govresearchgate.net Optimization of these compounds led to derivatives with strong enzyme inhibitory activity and in vivo antitumor effects. nih.govacs.orgnih.gov

While specific data for this compound against EGFR, HER2, and VEGFR-2 is not prominent, the broader class of nitrogen-containing heterocycles, including pyridazines, are actively being investigated as inhibitors for these key cancer-related kinases.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. nih.gov Phenylpiperazine and pyrimidine (B1678525) derivatives have been developed as potent EGFR inhibitors. nih.govnih.gov

HER2 Inhibition: The Human Epidermal Growth Factor Receptor 2 (HER2) is another critical member of the EGFR family, often overexpressed in breast cancer. mdpi.com Rhodanine-piperazine hybrids have been designed as potential agents targeting HER2. mdpi.com

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govnih.gov Various heterocyclic scaffolds, including quinolines and thieno[2,3-d]pyrimidines, have been developed into potent VEGFR-2 inhibitors. researchgate.netresearchgate.net

The development of 3,6-disubstituted pyridazine (B1198779) derivatives targeting the JNK1 pathway further underscores the versatility of this scaffold in designing kinase inhibitors for cancer therapy. nih.gov

HIV Reverse Transcriptase (RT) Inhibition

The quest for novel anti-HIV agents is a continuous effort in medicinal chemistry, with HIV reverse transcriptase (RT) being a prime target for drug development. mdpi.comwikipedia.orgnih.gov Reverse transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs that disrupt the HIV replication cycle by blocking the RT enzyme. wikipedia.orgnih.gov Pyridazinone derivatives have emerged as a class of compounds with potential anti-HIV activity. nih.gov

Research into the structure-activity relationships of pyridazinone-based compounds has provided insights into their mechanism of action. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the active site of the RT enzyme, inducing a conformational change that inhibits its function. nih.gov While specific studies focusing solely on this compound are limited in the provided results, the broader class of pyridazinone derivatives has shown promise. For instance, the introduction of various substituents on the pyridazinone ring has been shown to modulate anti-HIV activity. mdpi.comnih.gov Fragment-based drug discovery approaches have been utilized to optimize hit fragments that bind to novel sites on the RT enzyme. mdpi.com

The development of resistance to existing antiretroviral therapies necessitates the discovery of new compounds with different resistance profiles. mdpi.com The exploration of pyridazinone scaffolds, including derivatives like this compound, contributes to the diversification of potential NNRTI candidates.

Pyridazinones as Building Blocks for Complex Organic Synthesis

The pyridazinone ring system is a valuable building block in organic synthesis due to its inherent reactivity and the potential for functionalization at various positions. researchgate.netresearchgate.netacs.org The presence of the bromine atom at the 6-position and the phenyl group at the 2-position of this compound offers multiple sites for synthetic modification.

The synthesis of pyridazinone derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). The core structure can then be elaborated through various chemical transformations. For example, the bromine atom can be displaced via nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce new carbon-carbon bonds. mdpi.com Such modifications are crucial for creating libraries of compounds for biological screening.

The versatility of the pyridazinone scaffold allows for the synthesis of complex molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.orgnih.gov The ability to readily synthesize and functionalize pyridazinone derivatives makes them attractive starting materials for the development of new therapeutic agents.